2-Amino-1-(1H-imidazol-4-yl)pentan-3-one
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Overview
Description
2-Amino-1-(1H-imidazol-4-yl)pentan-3-one is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
2-Amino-1-(1H-imidazol-4-yl)pentan-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a valuable ligand in metalloenzyme studies. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor containing an imidazole ring, used to treat acid-related disorders.
Uniqueness: 2-Amino-1-(1H-imidazol-4-yl)pentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an amino group and a pentanone moiety with the imidazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-amino-1-(1H-imidazol-5-yl)pentan-3-one |
InChI |
InChI=1S/C8H13N3O/c1-2-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11) |
InChI Key |
DIABRNFOXILBNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
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